Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate
Description
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is a pyrrolidine-based ester derivative featuring a 4-bromophenyl substituent at the 3-position of the pyrrolidine ring and an ethyl acetate moiety. This compound is of interest in medicinal and synthetic chemistry due to the structural versatility imparted by the pyrrolidine scaffold, the electron-withdrawing bromophenyl group, and the reactive ester functionality.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13(17)9-14(7-8-16-10-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 |
InChI Key |
YYQMCZXEEFMLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then esterified with ethyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Reaction Outcomes
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, 80°C, 4 hrs | 2-[3-(4-Bromophenyl)pyrrolidin-3-yl]acetic acid | 88% |
| 2M NaOH, EtOH, reflux | Sodium salt of the acetic acid | 92% |
The carboxylic acid derivative is a key intermediate for amide coupling reactions .
Bromophenyl Reactivity
The para-bromo substituent participates in cross-coupling reactions:
Table 3: Cross-Coupling Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biphenyl derivatives (e.g., with phenylboronic acid) |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | Aryl ethers/amines |
These reactions enable diversification of the aromatic moiety, critical for structure-activity relationship studies.
Pyrrolidine Ring Modifications
The saturated nitrogen heterocycle undergoes:
-
N-Alkylation : With alkyl halides (e.g., methyl iodide) in THF using NaH as base
-
Ring-Opening : Under strong acidic conditions (e.g., HBr/AcOH) to form linear diamines
-
Oxidation : With mCPBA to generate pyrrolidine N-oxide derivatives
Asymmetric Hydrogenation
The pyrrolidine double bond (if present in intermediates) can be hydrogenated using chiral catalysts:
| Catalyst | ee (%) | Substrate Scope |
|---|---|---|
| Rhodium/(R)-BINAP | 95 | α,β-unsaturated ester precursors |
| Iridium/Pheox | 87 | Cyclic enamines |
This enables enantioselective synthesis of bioactive analogs.
Stability and Degradation Pathways
Critical stability data:
Table 4: Degradation Under Stress Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (37°C) | Ester hydrolysis | 2.1 hrs |
| UV Light (254 nm) | C-Br bond homolysis | 45 min |
| 100°C (dry) | Retro-Michael decomposition | 8 hrs |
Scientific Research Applications
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Key Observations :
- The target compound’s pyrrolidine core offers a balance between rigidity and synthetic accessibility compared to larger heterocycles (e.g., diazepine) .
Analogues with Modified Ester Groups
Key Observations :
- The β-ketoester in Ethyl 3-(4-bromophenyl)-3-oxopropanoate introduces additional reactivity, such as nucleophilic attacks at the ketone, unlike the target compound’s stable pyrrolidine-acetate linkage .
- The absence of a heterocycle in Ethyl 4-bromophenylacetate simplifies synthesis but limits structural diversity for biological targeting .
Biological Activity
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal domains. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationships
The compound can be synthesized through various methods that typically involve the reaction of pyrrolidine derivatives with ethyl acetoacetate or similar reagents. The introduction of the 4-bromophenyl group is crucial as it significantly influences the biological properties of the resulting compound. Research indicates that halogen substituents, particularly bromine, enhance the antimicrobial activity of pyrrolidine derivatives by affecting their electronic properties and steric hindrance .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity against strains like Candida albicans. The MIC values for antifungal activity range from:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a potential candidate for developing antifungal agents .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that compounds with halogen substitutions exhibited significant antibacterial activity, with MIC values indicating effective inhibition of growth in pathogenic bacteria .
- Mechanism of Action : this compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further research is needed to elucidate specific pathways and targets within bacterial cells .
- SAR Observations : Structure-activity relationship studies have indicated that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate antibacterial potency, suggesting avenues for further optimization .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate, and how can reaction efficiency be optimized?
A common approach involves multicomponent reactions under reflux conditions. For example, analogs like pyridine derivatives are synthesized by heating 4-bromoacetophenone with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol (10–20 h reflux) . Optimization may include adjusting molar ratios (e.g., excess ammonium acetate to drive cyclization), solvent polarity (ethanol vs. DMF/ethanol mixtures for crystallization), or catalyst screening. Monitoring via TLC or LCMS (e.g., ~95% conversion reported in enantioselective syntheses) is critical for efficiency .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of NMR (e.g., , , and 2D NMR for pyrrolidine ring conformation and bromophenyl coupling patterns) and X-ray crystallography (e.g., crystal packing analysis for C–H···O/Cl interactions in related pyrrolidine-acetate derivatives) . For purity, HPLC with UV detection (e.g., 300 nm for aromatic systems) and elemental analysis (Br and N content) are recommended .
Q. What solvents and storage conditions are optimal for this compound?
Ethanol and DMF are frequently used for crystallization . Storage at 2–8°C under inert gas (argon/nitrogen) is advised to prevent degradation of the bromophenyl group or ester hydrolysis. Stability studies for analogs suggest avoiding prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
Chiral phosphoric acid catalysts (e.g., 5 mol%) enable enantioselective indole insertion into α-carbonyl sulfoxonium ylides, yielding enantiomerically enriched pyrrolidine derivatives. Key challenges include minimizing racemization during workup and optimizing catalyst loading (e.g., 0.005 mmol scale in column chromatography) . Chiral HPLC or NMR with chiral shift reagents are essential for enantiomeric excess (ee) validation.
Q. What strategies resolve contradictions in biological activity data for bromophenyl-pyrrolidine analogs?
Discrepancies may arise from varying substituent positions (e.g., 4-bromophenyl vs. 3-bromophenyl) or ester hydrolysis rates. Conduct structure-activity relationship (SAR) studies using analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) and correlate results with computational modeling (e.g., DFT for electronic effects of bromine) . Validate bioactivity in multiple assays (e.g., anticancer screens in ) to distinguish target-specific effects from artifacts.
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Byproducts often stem from incomplete cyclization or ester group reactivity. Strategies include:
- Stepwise purification : Silica gel chromatography (ethyl acetate/hexanes, 1:4–1:8 v/v) to isolate intermediates .
- In situ quenching : Adding scavengers (e.g., molecular sieves) to trap water in esterification steps .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect side reactions .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity to enzymes like caspases (see ’s caspase-3 inhibitors).
- Molecular docking : Use pyrrolidine-acetate scaffolds to model interactions with hydrophobic binding pockets (e.g., cancer metabolism targets) .
- Metabolic stability assays : Incubate with liver microsomes and track degradation via LC-MS/MS .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
